3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride
CAS No.: 1864064-77-6
Cat. No.: VC2955381
Molecular Formula: C12H17BrClNO2S
Molecular Weight: 354.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864064-77-6 |
|---|---|
| Molecular Formula | C12H17BrClNO2S |
| Molecular Weight | 354.69 g/mol |
| IUPAC Name | 3-[(4-bromophenyl)sulfonylmethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16BrNO2S.ClH/c13-11-3-5-12(6-4-11)17(15,16)9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H |
| Standard InChI Key | MAZGDPVBKMTGJA-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)CS(=O)(=O)C2=CC=C(C=C2)Br.Cl |
| Canonical SMILES | C1CC(CNC1)CS(=O)(=O)C2=CC=C(C=C2)Br.Cl |
Introduction
3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride is a chemical compound used in non-human research, primarily in biological studies. Despite its specific applications not being widely documented in the available literature, compounds with similar structures often serve as intermediates or building blocks in the synthesis of more complex molecules, particularly in pharmaceutical research.
3.2. Synthesis and Chemical Reactions
The synthesis of such compounds typically involves the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base. This process forms the sulfonyl linkage, which is a common functional group in pharmaceutical chemistry.
Comparison with Related Compounds
Compounds with similar structures, such as those containing piperidine or sulfonyl groups, have been studied for various biological activities. For instance, piperidine derivatives have been explored as histamine H3 receptor antagonists, which are of interest for their potential in treating neurological disorders .
| Compound Type | Biological Activity | Relevance |
|---|---|---|
| Piperidine Derivatives | Histamine H3 receptor antagonists | Potential neurological applications |
| Sulfonyl-Containing Compounds | Various biological activities, including enzyme inhibition | Broad applications in drug development |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume